
Dibutyl (2-methylprop-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H27O3P. This compound is characterized by the presence of a phosphonate group attached to a 2-methylprop-2-en-1-yl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2-methylprop-2-en-1-yl)phosphonate typically involves the reaction of dibutyl phosphite with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (2-methylprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl (2-methylprop-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dibutyl (2-methylprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant.
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Resmethrin: A pyrethroid insecticide with various applications.
Uniqueness
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to mimic biological phosphates makes it particularly valuable in biochemical research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
51533-71-2 |
|---|---|
Molekularformel |
C12H25O3P |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
1-[butoxy(2-methylprop-2-enyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H25O3P/c1-5-7-9-14-16(13,11-12(3)4)15-10-8-6-2/h3,5-11H2,1-2,4H3 |
InChI-Schlüssel |
FZCQLPCUKMOTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CC(=C)C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
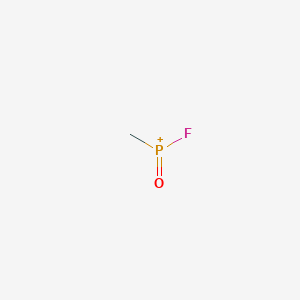
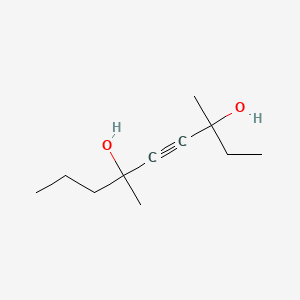

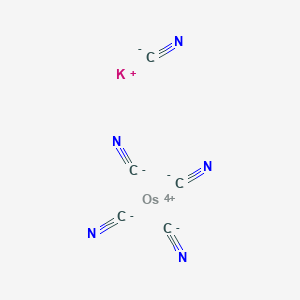
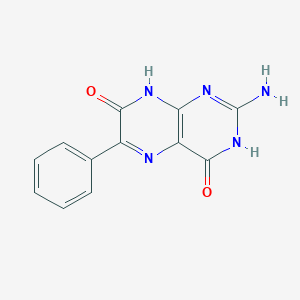
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
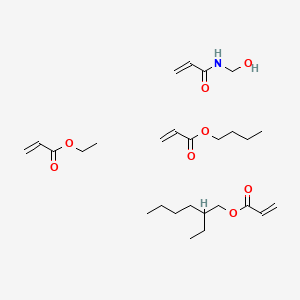
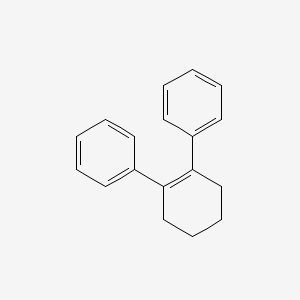
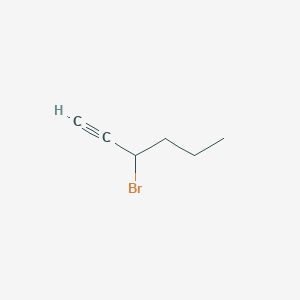
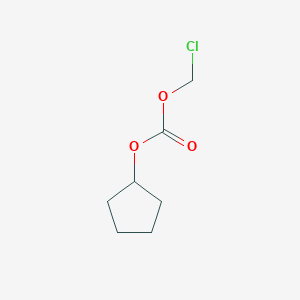
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
